1,3,5-Tris(3-iodophenyl)benzene

Overview

Description

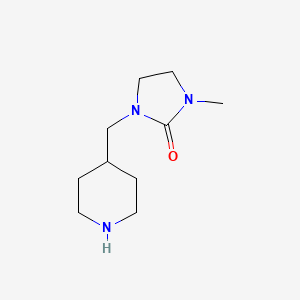

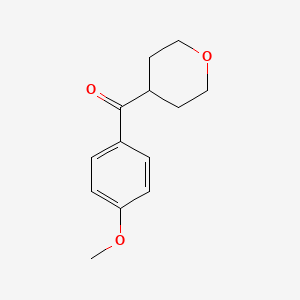

1,3,5-Tris(3-iodophenyl)benzene, also known as TIPS, is a synthetic organic compound that has been widely studied and utilized in scientific research due to its unique properties. It is an aromatic compound composed of three phenyl rings, each of which is substituted with an iodide group. TIPS has a wide range of applications, including synthesis of various organic compounds, biochemical and physiological studies, and more.

Scientific Research Applications

Self-Assembly and Nanoarchitectures

1,3,5-Tris(3-iodophenyl)benzene has been studied for its ability to form two-dimensional porous nanoarchitectures through halogen-halogen bonding, particularly at the solid-liquid interface. This molecule can form dimers that self-assemble into these structures on graphite surfaces, with the structure being influenced by the choice of solvent (Silly, 2013). Additionally, the concentration of the molecule impacts its self-assembly, where at low concentrations, it forms a hexagonal porous structure stabilized by X3 synthons, and at higher concentrations, a porous parallelogram structure stabilized by X2 synthons (Silly, 2017).

Fluorescent Sensing

This compound derivatives have been utilized in fluorescent sensing. For instance, water-soluble fluorophores synthesized from this compound showed selective fluorescent quenching by Cu(2+) ions, making it a potential selective sensor for copper ions in aqueous media (Sirilaksanapong et al., 2012).

Chemo-Sensors for Picric Acid

This compound derivatives have been developed as chemo-sensors for picric acid. A synthesized derivative exhibited selective and remarkable fluorescence quenching in the presence of picric acid, offering a potential method for its detection (Vishnoi et al., 2015).

Catalysis Applications

A derivative of this compound, namely 1,3,5-Tris(hydrogensulfato) benzene, has been used as a catalyst in the synthesis of organic compounds. This shows its potential application in facilitating chemical reactions, highlighting its utility in organic synthesis (Karimi-Jaberi et al., 2012).

Supramolecular Chemistry

The molecule has also been explored in the context of supramolecular chemistry. It has been used as a building block, demonstrating its potential in constructing more complex molecular structures. Its derivatives can form crystalline salts characterized by X-ray crystallography, indicating its role in the development of novel materials (Beckmann et al., 2008).

Future Directions

- Kasprzak, A., Guńka, P. A., Kowalczyk, A., & Nowicka, A. M. (2020). Synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emissionDalton Transactions, 49(40), 14807-14814 .

Mechanism of Action

Target of Action

It has been observed that this compound forms dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface . This suggests that the compound may interact with certain targets to form complex structures.

Mode of Action

The mode of action of 1,3,5-Tris(3-iodophenyl)benzene involves the formation of dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures . This self-assembly process is facilitated by the presence of iodine atoms in the compound, which form iodine···iodine bonds . The structure of the porous organic network can be tailored using different solvents .

Pharmacokinetics

It is known that the compound has a high molecular weight (684089 Da) and a low vapor pressure (00±18 mmHg at 25°C), suggesting that it may have low bioavailability .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of different solvents, which can tailor the structure of the porous organic network formed by the compound .

Biochemical Analysis

Biochemical Properties

1,3,5-Tris(3-iodophenyl)benzene plays a significant role in biochemical reactions, particularly in the field of photoluminescence and chemo-sensing. It interacts with various enzymes, proteins, and other biomolecules through its iodine atoms, which can form halogen bonds with electron-rich sites on these biomolecules. These interactions can lead to changes in the conformation and activity of the biomolecules, thereby influencing biochemical pathways. For example, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or strong oxidizing agents . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses above this range result in adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its iodine content. It can interact with enzymes involved in iodine metabolism, such as iodothyronine deiodinases, which play a role in thyroid hormone regulation . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

properties

IUPAC Name |

1,3,5-tris(3-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUNFCULUCQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699641 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855239-61-1 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)